molecular formula C20H22ClNO4S2 B2593254 3-((4-Chlorophenyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine CAS No. 1705289-77-5

3-((4-Chlorophenyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine

Cat. No.: B2593254
CAS No.: 1705289-77-5
M. Wt: 439.97
InChI Key: KSRKZARUPRSKIO-UHFFFAOYSA-N
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Description

3-((4-Chlorophenyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine is a sulfonamide-substituted pyrrolidine derivative characterized by two distinct sulfonyl moieties: a 4-chlorophenylsulfonyl group at the pyrrolidine C3 position and a 5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl group at the N1 position. Its molecular formula is C₂₀H₂₀ClNO₄S₂, with a molecular weight of 454.96 g/mol.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4S2/c21-17-6-9-18(10-7-17)27(23,24)20-11-12-22(14-20)28(25,26)19-8-5-15-3-1-2-4-16(15)13-19/h5-10,13,20H,1-4,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRKZARUPRSKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((4-Chlorophenyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a pyrrolidine core substituted with sulfonyl groups and a tetrahydronaphthalene moiety. The presence of the 4-chlorophenyl and sulfonyl groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several key effects:

1. Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing the 4-chlorophenyl sulfonyl group have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

2. Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor. Studies on related sulfonamide compounds reveal their effectiveness as inhibitors of acetylcholinesterase (AChE) and urease . These activities are crucial for therapeutic applications in treating conditions like Alzheimer's disease and urinary infections.

3. Anticancer Properties

The sulfonamide moiety is known for its anticancer activity. Research has highlighted that similar compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation . For example, compounds with structural similarities to 3-((4-Chlorophenyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine have been tested against various cancer cell lines, showing promising results in inhibiting cell growth.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed based on related compounds:

  • Inhibition of Enzymatic Activity : The sulfonamide group likely interacts with active sites of enzymes, leading to decreased enzymatic activity.
  • Receptor Binding : The structural features may facilitate binding to specific receptors involved in signaling pathways related to cancer and inflammation.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Antibacterial Screening : A series of sulfonamide derivatives were synthesized and tested for antibacterial activity. Compounds containing the 4-chlorophenyl group exhibited significant inhibition against E. coli and Staphylococcus aureus, with IC50 values indicating strong potency .
  • Anticancer Evaluation : In a study focused on MDM2 inhibitors, compounds structurally related to the target compound were shown to inhibit tumor growth in various cancer cell lines, demonstrating the potential for therapeutic applications .

Data Summary

Biological ActivityTargetEffectReference
AntibacterialSalmonella typhiModerate to strong inhibition
Enzyme InhibitionAChESignificant inhibition
AnticancerVarious cancer cell linesTumor growth inhibition

Comparison with Similar Compounds

Comparison :

Property Target Compound (±)-32e
Sulfonyl Substituents 4-Chlorophenyl + tetrahydronaphthalenyl 4-Nitrophenyl + 4-chlorophenyl
Electronic Effects Moderate EWG (Cl) + lipophilic bicyclic Strong EWG (NO₂) + moderate EWG (Cl)
Molecular Weight 454.96 g/mol 393.87 g/mol
Synthetic Method Not specified in evidence Mn-catalyzed oxidation

The 4-nitrophenyl group in (±)-32e introduces stronger electron-withdrawing effects compared to the tetrahydronaphthalenyl group in the target compound. This difference may alter reactivity in catalytic processes or binding affinities in biological systems. The tetrahydronaphthalenyl group in the target compound likely improves lipophilicity, which could enhance bioavailability but reduce aqueous solubility.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Molecular Formula : C₁₂H₉ClF₃N₂OS
Key Features :

  • Pyrazole core with a 3-chlorophenylsulfanyl group (S–C₆H₄Cl) at C5.
  • Contains a trifluoromethyl (CF₃) group at C3 and a carbaldehyde (CHO) at C4 .

Comparison :

Property Target Compound Pyrazole Derivative
Core Structure Pyrrolidine (aliphatic) Pyrazole (aromatic)
Functional Groups Dual sulfonyl (-SO₂-) Sulfanyl (-S-), CF₃, CHO
Electronic Effects Sulfonyl (strong EWG) CF₃ (moderate EWG), sulfanyl (weak EDG)
Lipophilicity High (bicyclic group) Moderate (CF₃ reduces solubility)

The trifluoromethyl group enhances metabolic resistance but may lower solubility. The aromatic pyrazole core contrasts with the aliphatic pyrrolidine, impacting conformational flexibility and intermolecular interactions.

General Trends in Sulfonamide Derivatives

  • Sulfonyl vs. Sulfanyl : Sulfonyl groups (as in the target compound) exhibit stronger electron-withdrawing effects and higher polarity than sulfanyl groups, influencing both reactivity and pharmacokinetics.
  • Substituent Effects :
    • Chlorophenyl : Enhances halogen bonding and lipophilicity.
    • Nitrophenyl (in (±)-32e) : Increases oxidative reactivity but may introduce toxicity risks.
    • Tetrahydronaphthalenyl : Balances lipophilicity and steric bulk for improved drug-likeness.

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